molecular formula C22H25ClN6O2 B2970581 (5-chloro-2-methoxyphenyl)(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1170068-70-8

(5-chloro-2-methoxyphenyl)(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2970581
CAS No.: 1170068-70-8
M. Wt: 440.93
InChI Key: FHWIHBQGFMMKFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-chloro-2-methoxyphenyl)(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H25ClN6O2 and its molecular weight is 440.93. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction Studies

One study discusses the molecular interactions of a potent and selective antagonist for the CB1 cannabinoid receptor, providing insights into conformational analyses, superimposition models, and 3D-quantitative structure-activity relationship (QSAR) models. This research aids in understanding the binding interactions with receptors, which is crucial for drug design and discovery (Shim et al., 2002).

Antimicrobial Activity

A study on the synthesis and in vitro antimicrobial activity of 2-amino substituted benzothiazoles and pyridine derivatives reveals variable and modest activity against investigated strains of bacteria and fungi. This highlights the importance of structural modifications to enhance antimicrobial properties (Patel, Agravat, & Shaikh, 2011).

Heterocyclic Chemistry

Research into the synthesis of novel heterocyclic compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, explores their potential as anti-inflammatory and analgesic agents. Such studies contribute to the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antagonist Discovery

The discovery and evaluation of small molecule antagonists for the G protein-coupled receptor NPBWR1 (GPR7) exemplify the ongoing efforts to identify compounds with potential therapeutic applications, demonstrating the process from high-throughput screening to the identification of compounds with significant potencies (Romero et al., 2012).

Antioxidant and Anticancer Activities

A study on the synthesis of various fused oxazine and novel pyrazolopyranopyrimidinones investigates their antioxidant and anticancer activities. This research contributes to the identification of compounds with potential health benefits and therapeutic applications (Mahmoud, El-Bordany, & Elsayed, 2017).

Corrosion Inhibition

Research on the corrosion inhibition effect of pyrazole derivatives on mild steel in hydrochloric acid solution explores the potential of organic compounds as corrosion inhibitors. This has implications for industrial applications, where corrosion resistance is crucial (Yadav, Sinha, Sarkar, & Tiwari, 2015).

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN6O2/c1-14-11-15(2)29(26-14)21-13-20(24-16(3)25-21)27-7-9-28(10-8-27)22(30)18-12-17(23)5-6-19(18)31-4/h5-6,11-13H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWIHBQGFMMKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.